molecular formula C7H10N2O2 B14787837 Morpholine, 3-(5-isoxazolyl)-

Morpholine, 3-(5-isoxazolyl)-

Cat. No.: B14787837
M. Wt: 154.17 g/mol
InChI Key: KZKLVXGXZGKWBN-UHFFFAOYSA-N
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Description

Morpholine, 3-(5-isoxazolyl)- is a compound that features a morpholine ring substituted with an isoxazole moiety Morpholine is a six-membered ring containing both oxygen and nitrogen atoms, while isoxazole is a five-membered ring with one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 3-(5-isoxazolyl)- typically involves the formation of the isoxazole ring followed by its attachment to the morpholine ring. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by copper(I) or ruthenium(II) to improve efficiency .

For the morpholine ring, recent advances have focused on synthesizing morpholines from 1,2-amino alcohols, aziridines, and epoxides . These methods often involve cyclization reactions under basic conditions or using transition metal catalysts .

Industrial Production Methods

Industrial production of morpholine, 3-(5-isoxazolyl)- may involve large-scale cycloaddition reactions for the isoxazole ring and subsequent coupling with morpholine derivatives. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 3-(5-isoxazolyl)- can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated isoxazole derivatives, while reduction can yield amine-substituted products.

Scientific Research Applications

Morpholine, 3-(5-isoxazolyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 3-(5-isoxazolyl)- is unique due to the combination of the morpholine and isoxazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and industrial processes, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-(1,2-oxazol-5-yl)morpholine

InChI

InChI=1S/C7H10N2O2/c1-2-9-11-7(1)6-5-10-4-3-8-6/h1-2,6,8H,3-5H2

InChI Key

KZKLVXGXZGKWBN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC=NO2

Origin of Product

United States

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